(1E)-8-methoxy-4,4,6-trimethyl-1-(phenylimino)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
(1E)-8-methoxy-4,4,6-trimethyl-1-(phenylimino)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that includes a pyrroloquinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-8-methoxy-4,4,6-trimethyl-1-(phenylimino)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of a suitable aldehyde with an amine to form an imine, followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(1E)-8-methoxy-4,4,6-trimethyl-1-(phenylimino)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrroloquinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce dihydro derivatives .
Scientific Research Applications
(1E)-8-methoxy-4,4,6-trimethyl-1-(phenylimino)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (1E)-8-methoxy-4,4,6-trimethyl-1-(phenylimino)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Share a similar core structure but differ in functional groups.
Pyrroloquinoline derivatives: Similar in structure but may have different substituents on the pyrroloquinoline core.
Uniqueness
The uniqueness of (1E)-8-methoxy-4,4,6-trimethyl-1-(phenylimino)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one lies in its specific functional groups and the resulting chemical properties. These unique features make it particularly valuable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C21H22N2O2 |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
6-methoxy-9,11,11-trimethyl-3-phenylimino-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one |
InChI |
InChI=1S/C21H22N2O2/c1-13-12-21(2,3)23-19-16(13)10-15(25-4)11-17(19)18(20(23)24)22-14-8-6-5-7-9-14/h5-11,13H,12H2,1-4H3 |
InChI Key |
PKSQFYHRKDWFNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N2C3=C1C=C(C=C3C(=NC4=CC=CC=C4)C2=O)OC)(C)C |
Origin of Product |
United States |
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